An In-Depth Technical Guide to 1'-Epi Gemcitabine Hydrochloride
An In-Depth Technical Guide to 1'-Epi Gemcitabine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-Epi Gemcitabine (B846) Hydrochloride, also known as the α-anomer of Gemcitabine, is a crucial reference standard in the pharmaceutical industry. As an epimer of the potent chemotherapeutic agent Gemcitabine, it plays a significant role in the quality control and analysis of Gemcitabine drug products. This technical guide provides a comprehensive overview of the core basic properties of 1'-Epi Gemcitabine Hydrochloride, including its physicochemical characteristics, and outlines relevant experimental protocols for its analysis and characterization.
Core Physicochemical Properties
1'-Epi Gemcitabine Hydrochloride is the hydrochloride salt of the alpha-anomer of Gemcitabine.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 4-Amino-1-(2-deoxy-2,2-difluoro-α-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone Hydrochloride | [1] |
| Synonyms | Gemcitabine EP Impurity B, Gemcitabine α-anomer | [2][3] |
| CAS Number | 122111-05-1 | [1] |
| Molecular Formula | C₉H₁₂ClF₂N₃O₄ | [4] |
| Molecular Weight | 299.66 g/mol | [4] |
Mechanism of Action and Signaling Pathways
As an epimer of Gemcitabine, 1'-Epi Gemcitabine Hydrochloride is anticipated to share a similar mechanism of action. Gemcitabine is a prodrug that, upon intracellular phosphorylation, inhibits DNA synthesis and induces apoptosis.[2] The active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP), are key to its cytotoxic effects. dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA replication. dFdCTP is incorporated into DNA, causing chain termination and triggering cell death.[5]
The primary signaling pathway affected by Gemcitabine involves the DNA damage response. By inducing DNA strand breaks, Gemcitabine activates cell cycle checkpoints and apoptotic pathways.
Below is a diagram illustrating the generally accepted metabolic activation and mechanism of action for Gemcitabine, which is presumed to be similar for its 1'-epimer.
Experimental Protocols
While specific protocols for 1'-Epi Gemcitabine Hydrochloride are not abundant, the methodologies used for Gemcitabine are directly applicable. As 1'-Epi Gemcitabine Hydrochloride is primarily used as a reference standard, analytical methods for its identification and quantification are of high importance.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This method is essential for determining the purity of 1'-Epi Gemcitabine Hydrochloride and for quantifying it in various samples.
Methodology:
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
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Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter for achieving good separation from Gemcitabine and other impurities.
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Detection: UV detection at a wavelength of approximately 270 nm is suitable for quantification.
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Sample Preparation: Samples should be accurately weighed and dissolved in a suitable solvent, which is often the mobile phase or a component of it.
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Internal Standard: An internal standard can be used for improved accuracy and precision in quantification.
Workflow Diagram:
In Vitro Cytotoxicity Assay
To assess the biological activity of 1'-Epi Gemcitabine Hydrochloride, a cytotoxicity assay using cancer cell lines can be performed. This would typically be a comparative study with Gemcitabine.
Methodology:
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Cell Lines: A panel of relevant cancer cell lines (e.g., pancreatic, lung, breast cancer) should be used.
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Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
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Drug Treatment: A serial dilution of 1'-Epi Gemcitabine Hydrochloride and Gemcitabine Hydrochloride is prepared and added to the cells.
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Incubation: Cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
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Cell Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
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Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the cytotoxic potency of the compounds.
Workflow Diagram:
Synthesis and Purification
The synthesis of Gemcitabine often results in a mixture of the α and β anomers. The separation of these anomers is a critical step in obtaining pure 1'-Epi Gemcitabine Hydrochloride. A general approach for purification involves crystallization techniques.
Methodology:
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A crude mixture of Gemcitabine anomers is dissolved in a suitable solvent system, which may consist of a primary solvent in which the compound is soluble and an anti-solvent to induce crystallization.
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The solution is heated to ensure complete dissolution and then slowly cooled to promote the selective crystallization of one anomer.
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The resulting crystals are isolated by filtration, washed, and dried.
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The purity of the isolated anomer is confirmed by analytical methods such as HPLC.
It has been noted that Gemcitabine hydrochloride can anomerize in a 0.1 N NaOH solution at 40°C, which could be a potential, albeit less controlled, method for generating the α-anomer for research purposes.[6]
Conclusion
1'-Epi Gemcitabine Hydrochloride is an essential chemical entity for the pharmaceutical analysis of Gemcitabine. While its biological activity is not the primary focus of its use, understanding its basic properties and the methods for its characterization are vital for ensuring the quality and safety of Gemcitabine-based therapies. The experimental protocols outlined in this guide, largely adapted from those used for Gemcitabine, provide a solid foundation for researchers and drug development professionals working with this compound. Further studies dedicated to the specific physicochemical and biological properties of 1'-Epi Gemcitabine Hydrochloride would be beneficial to the scientific community.
References
- 1. Synthesis and biological activity of a gemcitabine phosphoramidate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gemcitabine EP Impurity B | 95058-85-8 | SynZeal [synzeal.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 1'-Epi Gemcitabine Hydrochloride | C9H12ClF2N3O4 | CID 117072635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
